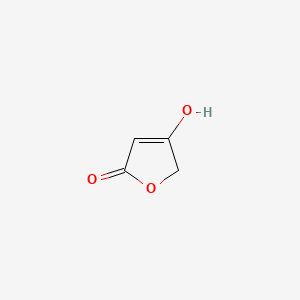

4-Hydroxyfuran-2(5H)-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Hydroxyfuran-2(5H)-one and its derivatives involves several reactions. The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported .Chemical Reactions Analysis

4-Hydroxyfuran-2(5H)-one is highly reactive, which makes it possible to synthesize promising reagents for organic synthesis on their basis, including the production of biologically active substances . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines. For 5-hydroxy-2(5H)-furanone, these are condensation and oligomerization, tautomerization, and electrochemical reactions .Physical And Chemical Properties Analysis

4-Hydroxyfuran-2(5H)-one has a molecular weight of 100.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 46.5 Ų . The heavy atom count is 7 .Wissenschaftliche Forschungsanwendungen

Medizin: Antiviren- und Antikrebsmittel

4-Hydroxyfuran-2(5H)-on-Derivate, insbesondere Benzofuran-Verbindungen, haben sich als Träger signifikanter biologischer Aktivitäten erwiesen. Sie zeigen starke antivirale Eigenschaften, darunter Aktivität gegen das Hepatitis-C-Virus, was zu effektiven Therapeutika für die Behandlung der Krankheit führen könnte . Darüber hinaus wurden diese Verbindungen als Gerüste für die Entwicklung von Antikrebsmitteln eingesetzt, was ihr Potenzial in der onkologischen Pharmakologie unterstreicht .

Landwirtschaft: Pflanzenschutz und Wachstumsregulierung

Im Agrarbereich zeigen Benzofuran-Derivate, die aus this compound synthetisiert werden können, vielversprechende Eigenschaften als Mittel zum Pflanzenschutz und zur Wachstumsregulierung. Ihre antibakteriellen und antifungalischen Aktivitäten können Nutzpflanzen vor verschiedenen Krankheiten schützen und so möglicherweise die Abhängigkeit von traditionellen Pestiziden verringern .

Materialwissenschaften: Synthese polycyclischer Verbindungen

Die Verbindung dient als Vorläufer bei der Synthese komplexer polycyclischer Benzofuran-Verbindungen. Diese Materialien finden Anwendung bei der Herstellung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften, die für verschiedene technologische Fortschritte nützlich sind .

Umweltwissenschaften: Biologisch abbaubare Chemikalien

Benzofuran-Derivate aus this compound werden aufgrund ihrer biologischen Abbaubarkeit für ihre Anwendungen im Umweltschutz untersucht. Sie könnten als sicherere Alternative zu persistenten Chemikalien in Umweltbehandlungsprozessen dienen .

Lebensmittelindustrie: Geschmacks- und Aromastoffe

In der Lebensmittelindustrie werden die Derivate von this compound auf ihre potenzielle Verwendung in Geschmacks- und Aromastoffen untersucht. Ihre einzigartige chemische Struktur kann zur Synthese neuer Aromen und Duftstoffe beitragen .

Energieerzeugung: Organische Photovoltaikmaterialien

Die Synthese von Benzofuran-Derivaten aus this compound ist auch im Bereich der Energieerzeugung relevant. Diese Verbindungen können bei der Entwicklung organischer Photovoltaikmaterialien eingesetzt werden, was zur Weiterentwicklung von Solartechnologien beiträgt .

Chemische Synthese: Vielseitige Bausteine

This compound ist ein vielseitiger Baustein in der chemischen Synthese. Es wird verwendet, um verschiedene funktionalisierte Verbindungen zu konstruieren, einschließlich solcher mit Trifluormethylgruppen, die in der medizinischen Chemie und den Materialwissenschaften wertvoll sind .

Pharmazeutika: Arzneimittelentwicklung und -forschung

Schließlich sind in der Pharmakologie die Derivate der Verbindung entscheidend für die Arzneimittelentwicklung und -forschung. Ihre starken biologischen Aktivitäten machen sie zu potenziellen Leitstrukturen für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .

Safety and Hazards

4-Hydroxyfuran-2(5H)-one can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQBAGOECGRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202442 | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-57-1 | |

| Record name | 4-Hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-Hydroxyfuran-2(5H)-one and how is it characterized?

A1: 4-Hydroxyfuran-2(5H)-one, also known as tetronic acid, is a heterocyclic organic compound with a butyrolactone core, specifically a furan-2(5H)-one ring. [, ] Its molecular formula is C4H4O3. [] The structure is characterized by a double bond within the lactone ring and a hydroxyl group at the 4-position. Structural characterization is typically achieved through spectroscopic techniques like NMR and single-crystal X-ray diffraction, which reveals bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , ] For example, in the crystal structure of 3-chloro-4-hydroxyfuran-2(5H)-one, molecules are linked via O—H⋯O hydrogen bonds. []

Q2: What is the significance of the stereochemistry of the double bond in the lactone ring of 4-Hydroxyfuran-2(5H)-one derivatives?

A2: The stereochemistry of the double bond in the lactone ring significantly influences the overall conformation and potential biological activity of 4-Hydroxyfuran-2(5H)-one derivatives. For instance, in the crystal structure of 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the double bond adopts an (E)-configuration. This configuration, along with the dihedral angle between the butyrolactone and the phenyl ring, influences the molecule's spatial arrangement and interactions with potential biological targets. []

Q3: How can the structure of 4-Hydroxyfuran-2(5H)-one be modified for potential pharmaceutical applications?

A3: Modifications to the 4-Hydroxyfuran-2(5H)-one core structure can be used to explore Structure-Activity Relationships (SAR) and potentially enhance its biological activity. For instance, introducing various substituents at the 3- and 5-positions of the ring can alter its physicochemical properties and interactions with biological targets. One example is the synthesis of 5-(2-aminoethyl)-4-hydroxyfuran-2(5H)-one, a conformationally restricted analogue of the neurotransmitter GABA, by reducing the corresponding 5-(2-aminoethylidene) derivative. [] This example highlights how structural modifications can lead to compounds with potential therapeutic applications.

Q4: Are there any known biological activities associated with 4-Hydroxyfuran-2(5H)-one or its derivatives?

A4: Yes, 4-Hydroxyfuran-2(5H)-one derivatives, particularly those with a butyrolactone core, have shown diverse biological activities, including antitumor and anti-inflammatory effects. [] Some derivatives, like butalactin, have displayed moderate antibacterial activity against Gram-positive bacteria. [] Further research has led to the development of 5-alkoxy-4-aminofuran-2(5H)-one derivatives with promising antibacterial activity against multidrug-resistant Staphylococcus aureus. []

Q5: What synthetic routes are commonly used to obtain 4-Hydroxyfuran-2(5H)-one and its derivatives?

A5: Various synthetic strategies have been developed to access 4-Hydroxyfuran-2(5H)-one and its derivatives. One approach involves the synthesis of thiono and dithio lactone analogues from tetronic acid and thiolotetronic acid, offering versatility in generating diverse analogues for pharmaceutical exploration. [] Another method utilizes the reduction of enaminones, such as those derived from 2-(substituted amino)fumaric esters, to yield 4-Hydroxyfuran-2(5H)-one analogues. [] These synthetic routes showcase the versatility in preparing this class of compounds, allowing for the exploration of their chemical space and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)

![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)

![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)

![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)

![3-[2-(Tert-butyl)phenoxy]azetidine](/img/structure/B1395495.png)

![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)

![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395498.png)

![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)

![3-[2-(Sec-butyl)phenoxy]azetidine](/img/structure/B1395509.png)

![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)